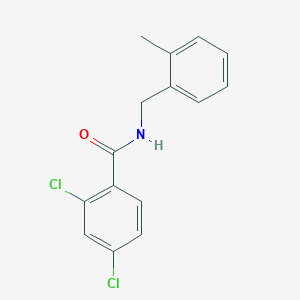![molecular formula C29H20ClNO5S B300501 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B300501.png)
5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a thiazolidinedione derivative that has been synthesized using a specific method, and its mechanism of action is still under investigation.
作用機序
The mechanism of action of 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione is still not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes that are involved in the inflammatory response and oxidative stress. It may also act by regulating the expression of certain genes that are involved in the regulation of glucose metabolism and cell proliferation.
Biochemical and Physiological Effects:
Studies have shown that 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione has significant biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress in various animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in diabetic animals. Additionally, it has been found to inhibit the growth of certain tumor cells.
実験室実験の利点と制限
One of the advantages of using 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione in lab experiments is its high purity and yield. This makes it easier to conduct experiments and obtain reproducible results. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione. One area of research is to investigate its potential therapeutic applications in various diseases, including diabetes and cancer. Another area of research is to further elucidate its mechanism of action and identify its molecular targets. Additionally, future research may focus on developing more cost-effective synthesis methods for this compound.
合成法
The synthesis of 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione involves the reaction of 2-(benzyloxy)-1-naphthaldehyde with 6-chloro-1,3-benzodioxole-5-carbaldehyde in the presence of sodium methoxide. The resulting product is then reacted with thiosemicarbazide and chloroacetic acid to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
The potential therapeutic applications of 5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione are still under investigation. However, preliminary studies have shown that this compound has significant anti-inflammatory and antioxidant properties. It has also been found to have potential antidiabetic and antitumor activities.
特性
製品名 |
5-{[2-(Benzyloxy)-1-naphthyl]methylene}-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-1,3-thiazolidine-2,4-dione |
|---|---|
分子式 |
C29H20ClNO5S |
分子量 |
530 g/mol |
IUPAC名 |
(5E)-3-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-5-[(2-phenylmethoxynaphthalen-1-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C29H20ClNO5S/c30-23-14-26-25(35-17-36-26)12-20(23)15-31-28(32)27(37-29(31)33)13-22-21-9-5-4-8-19(21)10-11-24(22)34-16-18-6-2-1-3-7-18/h1-14H,15-17H2/b27-13+ |
InChIキー |
PSNPJCNBCSHOKU-UVHMKAGCSA-N |
異性体SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C(=O)/C(=C\C4=C(C=CC5=CC=CC=C54)OCC6=CC=CC=C6)/SC3=O)Cl |
SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C(=O)C(=CC4=C(C=CC5=CC=CC=C54)OCC6=CC=CC=C6)SC3=O)Cl |
正規SMILES |
C1OC2=C(O1)C=C(C(=C2)CN3C(=O)C(=CC4=C(C=CC5=CC=CC=C54)OCC6=CC=CC=C6)SC3=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-ethoxy(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300418.png)
![2-[2-ethoxy(methylsulfonyl)anilino]-N-(4-pyridinylmethyl)acetamide](/img/structure/B300420.png)
![2-{5-chloro-2-methyl[(4-methylphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300421.png)
![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-(3-pyridinyl)acetamide](/img/structure/B300422.png)
![N-(3-chloro-2-methylphenyl)-2-[2,4-dimethoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300424.png)
![N-[4-(benzyloxy)phenyl]-2-[3-chloro-4-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B300426.png)
![2-[3-chloro-4-methoxy(methylsulfonyl)anilino]-N-{2-[(4-chlorophenyl)sulfanyl]ethyl}acetamide](/img/structure/B300430.png)


![4-bromo-N-{2-[(2-chlorobenzyl)sulfanyl]ethyl}benzamide](/img/structure/B300433.png)
![2-({[4-Fluoro(methylsulfonyl)anilino]acetyl}amino)benzoic acid](/img/structure/B300434.png)
![ethyl 4-[N-(4-fluorophenyl)-N-(methylsulfonyl)glycyl]piperazine-1-carboxylate](/img/structure/B300436.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300437.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)